molecular formula C13H16O2 B3147065 Methyl 3-methyl-5-phenylpent-2-enoate CAS No. 61439-80-3

Methyl 3-methyl-5-phenylpent-2-enoate

Cat. No.: B3147065
CAS No.: 61439-80-3
M. Wt: 204.26 g/mol
InChI Key: COLHOBDBQPCZGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-phenylpent-2-enoate typically involves the esterification of 3-methyl-5-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. This would include the use of continuous reactors and efficient separation techniques to isolate the ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: 3-methyl-5-phenylpent-2-enoic acid.

    Reduction: 3-methyl-5-phenylpent-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-5-phenylpent-2-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-phenylpent-2-enoate depends on its specific applicationThe pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-5-phenylpentanoate: Similar structure but lacks the double bond in the pent-2-enoate moiety.

    Ethyl 3-methyl-5-phenylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-methyl-5-phenylpent-2-enoate is unique due to its specific ester and alkene functionalities, which allow it to participate in a variety of chemical reactions and make it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 3-methyl-5-phenylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(10-13(14)15-2)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLHOBDBQPCZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706267
Record name Methyl 3-methyl-5-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61439-80-3
Record name Methyl 3-methyl-5-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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